2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring, a thiadiazole ring, and a methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and carboxylic acids.
Attachment of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through etherification reactions using appropriate alkylating agents.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy group or the thiadiazole ring.
Reduction: Reduction reactions could target the carboxamide group or the pyridine ring.
Substitution: Substitution reactions could occur at various positions on the pyridine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyethoxy)-N-(1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide: Lacks the methyl group on the thiadiazole ring.
2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide: Has the carboxamide group at a different position on the pyridine ring.
Uniqueness
The presence of the methoxyethoxy group and the specific substitution pattern on the pyridine and thiadiazole rings may confer unique chemical and biological properties to 2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-15-16-12(20-8)14-11(17)9-3-4-13-10(7-9)19-6-5-18-2/h3-4,7H,5-6H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQCGZIIKPWCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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